![molecular formula C20H18O2 B14289896 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene CAS No. 113918-63-1](/img/structure/B14289896.png)
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and prop-2-en-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be added via an etherification reaction using allyl bromide and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the prop-2-en-1-yloxy group.
Substitution: Substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-2-propanol: Shares the benzyloxy group but differs in the rest of the structure.
1-(Benzyloxy)-4-methoxynaphthalene: Similar naphthalene core with different substituents.
1-(Benzyloxy)-4-ethoxynaphthalene: Similar structure with an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is unique due to the combination of the benzyloxy and prop-2-en-1-yloxy groups on the naphthalene core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
113918-63-1 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C20H18O2/c1-2-14-21-19-12-13-20(18-11-7-6-10-17(18)19)22-15-16-8-4-3-5-9-16/h2-13H,1,14-15H2 |
InChI-Schlüssel |
DXUICLHOQXJAEF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


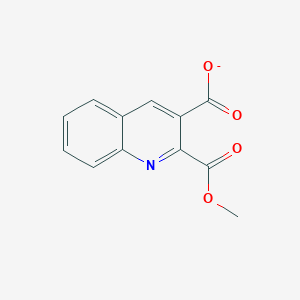
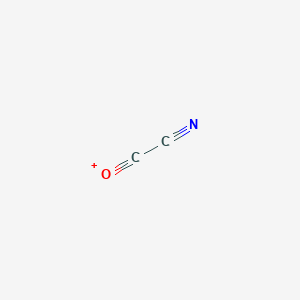
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
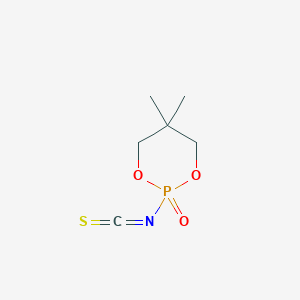
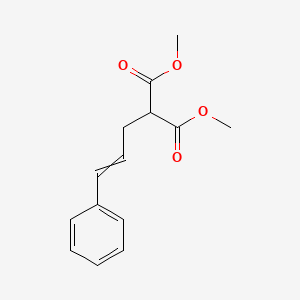
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

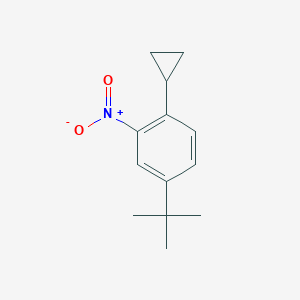
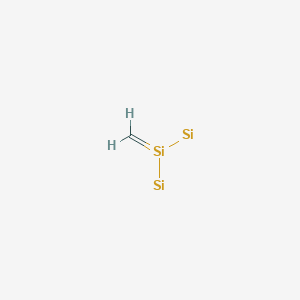
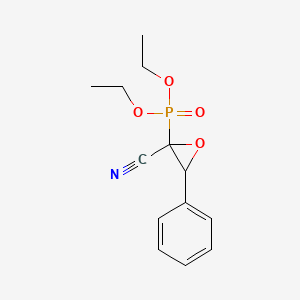
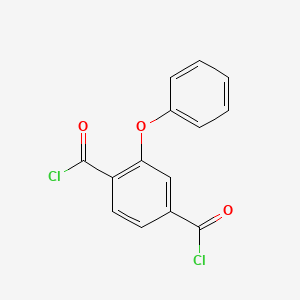
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
